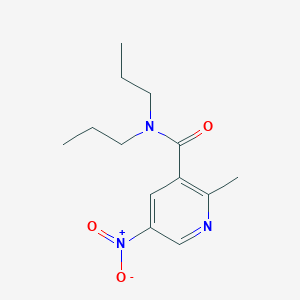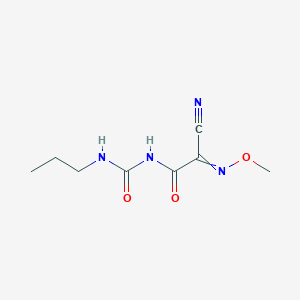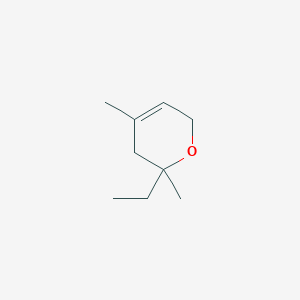
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- is a heterocyclic organic compound. It belongs to the class of pyrans, which are six-membered rings containing one oxygen atom and five carbon atoms. This compound is characterized by its unique structure, which includes ethyl and dimethyl substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyrans.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrans, pyranones, and dihydropyrans, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another member of the pyran family, used in similar applications.
5,6-Dihydro-2H-pyran-2-ones: Known for their biological activities, including antimicrobial and anticancer properties.
2H-Pyran-2,6(3H)-dione: Used in the synthesis of various organic compounds.
Uniqueness
What sets 2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic molecules and in various industrial applications.
Properties
CAS No. |
60335-73-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6-ethyl-4,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h5H,4,6-7H2,1-3H3 |
InChI Key |
NQJJGOWALMMYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=CCO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


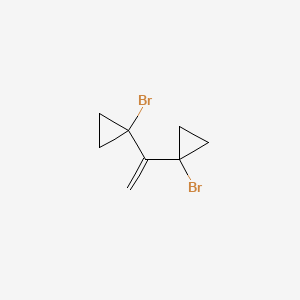
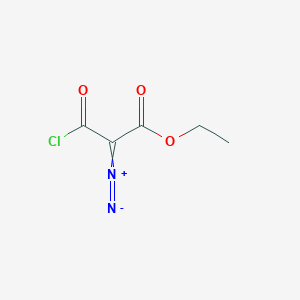
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
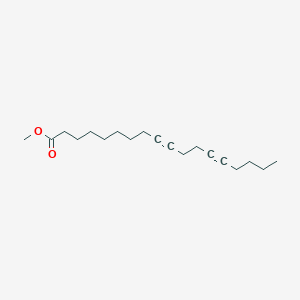
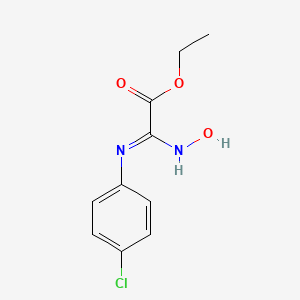

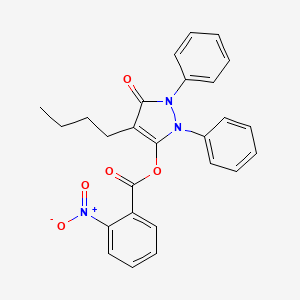
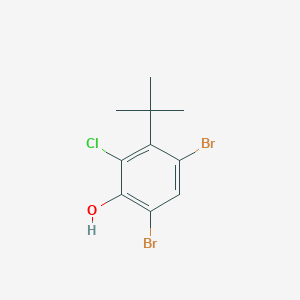

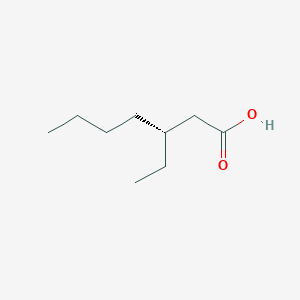
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

